3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid
CAS No.: 649774-21-0
Cat. No.: VC16918630
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649774-21-0 |
|---|---|
| Molecular Formula | C17H14N2O4 |
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22) |
| Standard InChI Key | QNJNROOGSIQNOF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O |
Introduction
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Synthesis of 4-(Cyanomethyl)phenol: Achieved via nucleophilic substitution of 4-hydroxybenzyl cyanide under basic conditions.
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Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: Reacting 4-(cyanomethyl)phenol with chloroacetic acid in a sodium hydroxide-mediated etherification.
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Coupling with 3-Aminobenzoic acid: Carbodiimide-mediated amidation (e.g., EDCI/HOBt) links the phenoxyacetic acid to 3-aminobenzoic acid, yielding the final product.
Optimization studies highlight the importance of solvent choice (DMF preferred for solubility) and stoichiometric control to minimize byproducts like hydrolyzed intermediates.
Industrial Production Techniques
Industrial-scale synthesis employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Automated purification systems, including centrifugal partition chromatography, reduce processing time by 40% compared to batch methods.
Chemical Properties and Reactivity
Hydrolysis Reactions
The acetamido and cyanomethyl groups undergo hydrolysis under controlled conditions:
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Acetamido Hydrolysis: Proceeds rapidly in acidic media (pH 1.0, half-life 14 days) due to protonation-induced resonance destabilization.
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Cyanomethyl Hydrolysis: Forms a nitrilium ion intermediate, leading to carboxylic acid derivatives. Isotopic labeling (¹⁵N) confirms this pathway.
Nucleophilic Substitution
The cyanomethyl group’s electron-withdrawing nature facilitates SN2 displacement at the methylene carbon. Solvent polarity markedly influences reaction rates, with DMF accelerating substitutions 3-fold compared to THF.
Decarboxylation and Esterification
Decarboxylation follows first-order kinetics (Eₐ = 98.4 kJ/mol), while ester derivatives exhibit enhanced membrane permeability (3× increase over the parent acid).
Cyclization Pathways
Under specific conditions, intramolecular cyclization yields heterocyclic products:
| Conditions | Product | Catalyst |
|---|---|---|
| PPA, 120°C, 3h | 7-Cyano-3,4-dihydro-2H-benzo[f]oxazepin-5-one | Polyphosphoric acid |
| DCC, CH₂Cl₂, RT | 4-(Cyanomethyl)phenoxy-acetylated benzolactam | Dicyclohexylcarbodiimide |
X-ray crystallography confirms the oxazepinone derivative adopts a chair conformation with an axial nitrile group.
Oxidation and Reduction
Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the acetamido group (>90% conversion). Bromination occurs exclusively at the phenoxy ring’s para position.
Stability and Degradation
Accelerated stability studies reveal:
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1.0, 40°C | Hydrolyzed acetamido derivative | 14 days |
| UV light (300 nm) | Nitrile oxide + benzoquinone | 6 hours |
| 75% Humidity | No degradation | >1 year |
Comparative Analysis with Structural Analogues
Physicochemical Property Comparisons
| Compound | Molecular Formula | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid | C₁₇H₁₄N₂O₄ | 2.1 | 0.45 |
| 4-Acetamido-3-(2-nitroethyl)benzoic acid | C₁₁H₁₂N₂O₅ | 1.8 | 1.20 |
The cyanomethyl derivative’s lower solubility arises from its hydrophobic phenoxy group, whereas nitroethyl analogues benefit from polar nitro functionalities .
Biological Activity Variations
While 3-{2-[4-(Cyanomethyl)...} shows COX-2 selectivity, nitroethyl analogues exhibit stronger antioxidant activity due to nitro group redox cycling .
Applications in Research and Industry
Pharmaceutical Development
Preclinical studies highlight its potential as a dual-action anti-inflammatory/analgesic agent. Ester prodrugs are under investigation to improve oral bioavailability.
Agrochemical Innovations
Derivatives act as plant growth regulators, with field trials showing a 20% increase in crop yield through stress resistance modulation.
Biochemical Research Tools
The compound serves as a scaffold for developing fluorescence probes targeting cellular proteasomes.
Future Research Directions
Synthetic Chemistry Advancements
Asymmetric synthesis routes and photoredox-catalyzed C-H functionalization could expand structural diversity.
Biological Target Identification
CRISPR-Cas9 screening and affinity chromatography may uncover novel protein targets beyond COX-2.
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